Cas no 223433-45-2 ((2-(morpholinomethyl)phenyl)boronic acid)
(2-(morpholinomethyl)phenyl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- (2-(Morpholinomethyl)phenyl)boronic acid
- [2-(morpholin-4-ylmethyl)phenyl]boronic acid
- 2-(MORPHOLIN-4-YLMETHYL)BENZENEBORONIC ACID
- 2-(Morpholinomethyl)phenylboronic acid
- B-[2-(4-morpholinylmethyl)phenyl]Boronic acid
- Penn Chem-GAM_001
- PSP001
- 2-(N-MORPHOLINOMETHYL)PHENYLBORONIC ACID
- [2-(morpholinomethyl)phenyl]boronic acid
- PubChem23599
- DFBBOZSTIQMBLF-UHFFFAOYSA-N
- AB08865
- AM86775
- BC001936
- MFCD01319041
- 223433-45-2
- SCHEMBL2465626
- 2-(4-morpholinylmethyl)phenylboronic acid, AldrichCPR
- NCGC00249535-01
- AKOS004113879
- DTXSID50471367
- {2-[(Morpholin-4-yl)methyl]phenyl}boronic acid
- F30132
- (2-((morpholine-4-yl)methyl)phenyl)boronic acid
- CS-0156644
- 2-[(Morpholin-4-yl)methyl]benzeneboronic acid
- EN300-120213
- A878596
- FT-0735417
- (2-(Morpholinomethyl)phenyl)boronicacid
- PS-9637
- 2-(morpholin-4-ylmethyl)phenylboronic acid
- (2-(morpholinomethyl)phenyl)boronic acid
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- MDL: MFCD01319041
- Inchi: 1S/C11H16BNO3/c14-12(15)11-4-2-1-3-10(11)9-13-5-7-16-8-6-13/h1-4,14-15H,5-9H2
- InChI Key: DFBBOZSTIQMBLF-UHFFFAOYSA-N
- SMILES: O1CCN(CC2C=CC=CC=2B(O)O)CC1
Computed Properties
- Exact Mass: 221.12200
- Monoisotopic Mass: 221.1223235 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 221.06
- Topological Polar Surface Area: 52.9
Experimental Properties
- Density: 1.2
- Melting Point: 222-226°C
- Boiling Point: 394.1°Cat760mmHg
- Flash Point: 192.2°C
- Refractive Index: 1.57
- PSA: 52.93000
- LogP: -0.86350
(2-(morpholinomethyl)phenyl)boronic acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(2-(morpholinomethyl)phenyl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M182943-1g |
(2-(morpholinomethyl)phenyl)boronic acid |
223433-45-2 | 98% | 1g |
¥811.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M182943-250mg |
(2-(morpholinomethyl)phenyl)boronic acid |
223433-45-2 | 98% | 250mg |
¥494.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M182943-5g |
(2-(morpholinomethyl)phenyl)boronic acid |
223433-45-2 | 98% | 5g |
¥2913.90 | 2023-09-01 | |
| Fluorochem | 222438-1g |
2-(Morpholinomethyl)phenyl)boronic acid |
223433-45-2 | 95% | 1g |
£168.00 | 2022-03-01 | |
| Alichem | A019119335-5g |
(2-(Morpholinomethyl)phenyl)boronic acid |
223433-45-2 | 95% | 5g |
$533.52 | 2023-09-02 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X52155-1g |
(2-(Morpholinomethyl)phenyl)boronic acid |
223433-45-2 | 98% | 1g |
¥554.0 | 2023-09-05 | |
| Matrix Scientific | 148076-1g |
2-(Morpholinomethyl)phenylboronic acid, 95% |
223433-45-2 | 95% | 1g |
$241.00 | 2023-09-10 | |
| Matrix Scientific | 148076-5g |
2-(Morpholinomethyl)phenylboronic acid, 95% |
223433-45-2 | 95% | 5g |
$694.00 | 2023-09-10 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC10212-50g |
(2-(morpholinomethyl)phenyl)boronic acid |
223433-45-2 | 95% | 50g |
$1500 | 2023-09-07 | |
| Fluorochem | 222438-250mg |
2-(Morpholinomethyl)phenyl)boronic acid |
223433-45-2 | 95% | 250mg |
£76.00 | 2022-03-01 |
(2-(morpholinomethyl)phenyl)boronic acid Suppliers
(2-(morpholinomethyl)phenyl)boronic acid Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on (2-(morpholinomethyl)phenyl)boronic acid
(2-(morpholinomethyl)phenyl)boronic acid (CAS No. 223433-45-2): A Comprehensive Overview
(2-(morpholinomethyl)phenyl)boronic acid (CAS No. 223433-45-2) is a versatile compound that has gained significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This boronic acid derivative is characterized by its unique structure, which combines a morpholine moiety with a phenylboronic acid group. This combination endows the compound with a range of valuable properties, making it an essential reagent in various chemical and biological applications.
The chemical structure of (2-(morpholinomethyl)phenyl)boronic acid consists of a phenyl ring substituted with a morpholinomethyl group and a boronic acid functional group. The morpholine ring, a six-membered cyclic amine, imparts hydrophilic and basic properties to the molecule, while the boronic acid group provides reactivity and versatility in synthetic transformations. The presence of these functional groups makes (2-(morpholinomethyl)phenyl)boronic acid an attractive candidate for Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of biologically active compounds and advanced materials.
In recent years, the application of (2-(morpholinomethyl)phenyl)boronic acid in medicinal chemistry has been extensively explored. One notable area of research is its use as an intermediate in the synthesis of small molecule inhibitors for various therapeutic targets. For example, studies have shown that derivatives of this compound can be used to develop potent inhibitors of protein-protein interactions (PPIs), which are crucial for many cellular processes and disease mechanisms. The ability to modulate PPIs through small molecules has opened new avenues for drug discovery and development.
Moreover, (2-(morpholinomethyl)phenyl)boronic acid has been utilized in the synthesis of prodrugs, which are inactive precursors that are converted into active drugs within the body. Prodrugs offer several advantages over traditional drugs, including improved solubility, enhanced bioavailability, and reduced toxicity. Research has demonstrated that prodrugs derived from (2-(morpholinomethyl)phenyl)boronic acid can be designed to target specific tissues or cells, thereby improving therapeutic efficacy and minimizing side effects.
Beyond medicinal chemistry, (2-(morpholinomethyl)phenyl)boronic acid has found applications in materials science and nanotechnology. Its unique chemical properties make it suitable for the preparation of functionalized surfaces and nanoparticles. For instance, the boronic acid group can be used to anchor the compound to solid supports or other materials, enabling the creation of hybrid materials with tailored properties. These materials have potential applications in areas such as catalysis, sensing, and drug delivery.
The synthetic accessibility of (2-(morpholinomethyl)phenyl)boronic acid is another factor contributing to its widespread use. Various synthetic routes have been developed to prepare this compound efficiently and in high yield. One common approach involves the reaction of 2-bromobenzaldehyde with morpholine followed by conversion to the corresponding boronic acid using standard methodologies. The availability of these synthetic methods ensures that researchers can readily access this compound for their specific applications.
In conclusion, (2-(morpholinomethyl)phenyl)boronic acid (CAS No. 223433-45-2) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique chemical structure and versatile reactivity make it an invaluable tool for researchers seeking to develop new drugs, functional materials, and advanced technologies. As research in these fields continues to advance, the importance of (2-(morpholinomethyl)phenyl)boronic acid is likely to grow further.
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